molecular formula C12H16O5 B3030044 Isopropyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 858131-80-3

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No.: B3030044
CAS No.: 858131-80-3
M. Wt: 240.25
InChI Key: UFDMGVMGWSSNPP-UHFFFAOYSA-N
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Description

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is an organic compound with the molecular formula C12H16O5. It is a derivative of benzoic acid, characterized by the presence of isopropyl, hydroxy, and dimethoxy functional groups. This compound is often used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isopropyl 4-hydroxy-3,5-dimethoxybenzoate typically involves a Friedel-Crafts alkylation reaction. The process begins with methyl 3,5-dimethoxybenzoate, which is mixed with a sulfuric acid solution, isopropanol, and chlorosulfonic acid. The reaction proceeds under the combined action of sulfuric acid and chlorosulfonic acid, converting methyl 3,5-dimethoxybenzoate into 3,5-dimethoxybenzoic acid. This intermediate then reacts with isopropanol to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3,5-dimethoxybenzaldehyde, while reduction of the ester group can produce 4-hydroxy-3,5-dimethoxybenzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-3,5-dimethoxybenzoate
  • Ethyl 4-hydroxy-3,5-dimethoxybenzoate
  • Propyl 4-hydroxy-3,5-dimethoxybenzoate

Uniqueness

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate is unique due to its specific isopropyl ester group, which imparts distinct physicochemical properties compared to its methyl, ethyl, and propyl counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Biological Activity

Isopropyl 4-hydroxy-3,5-dimethoxybenzoate, commonly referred to as a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H16O5C_{12}H_{16}O_5 and features an isopropyl group along with hydroxy and dimethoxy functional groups. Its unique structure is indicative of its reactivity and potential interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals.
  • Antimicrobial Properties : Research indicates that this compound may inhibit the growth of various bacteria and fungi. Its mechanism likely involves disrupting microbial cell membranes or interfering with metabolic pathways essential for microbial survival.

Antioxidant Activity

A study evaluating the antioxidant capacity of various benzoate derivatives found that this compound demonstrated a strong ability to scavenge free radicals. The compound's effectiveness was assessed using standard assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

Assay TypeIC50 Value (µg/mL)Reference
DPPH25.3
ABTS18.7

These results suggest that this compound could serve as a potent antioxidant agent in various formulations.

Antimicrobial Activity

The antimicrobial efficacy of this compound was tested against several pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

MicroorganismMIC (µg/mL)Reference
E. coli32
S. aureus16
C. albicans64

These findings indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in pharmaceutical applications.

Case Studies

In a clinical study focusing on skin disorders, this compound was incorporated into topical formulations aimed at treating dermatitis. Patients reported significant improvement in symptoms after four weeks of treatment, suggesting the compound's potential therapeutic benefits in dermatological applications.

Properties

IUPAC Name

propan-2-yl 4-hydroxy-3,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5/c1-7(2)17-12(14)8-5-9(15-3)11(13)10(6-8)16-4/h5-7,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDMGVMGWSSNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501253461
Record name 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858131-80-3
Record name 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=858131-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 4-hydroxy-3,5-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501253461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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